Methyl 4-iodo-2-methoxybenzoate
Overview
Description
Methyl 4-iodo-2-methoxybenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, cosmetics, and food preservation. While the specific compound , methyl 4-iodo-2-methoxybenzoate, is not directly mentioned in the provided papers, insights can be drawn from closely related compounds such as methyl 4-hydroxybenzoate , methyl 2- and 4-methoxybenzoates , and 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid .
Synthesis Analysis
The synthesis of related compounds often involves various chemical reactions, including methylation, iodination, and cyclization. For instance, methyl 4-hydroxybenzoate can be synthesized through esterification of 4-hydroxybenzoic acid . Similarly, methyl 4-methoxybenzoates can be obtained through methylation reactions . The Jourdan-Ullmann reaction is another method used to synthesize iodinated benzoates, as seen in the synthesis of 9-oxo-9,10-dihydroacridine-4-carboxylic acids from methyl 2-iodobenzoates .
Molecular Structure Analysis
The molecular structure of related benzoate compounds has been determined using techniques such as single-crystal X-ray diffraction . These studies reveal the bond distances, angles, and the overall conformation of the molecules. For example, the crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid shows steric strain and a distinct orientation of the iodobenzoyl group .
Chemical Reactions Analysis
Benzoate derivatives participate in various chemical reactions. The iodobenzene-catalyzed cyclization of N-methoxyethanesulfonamides leads to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . Additionally, allylic 4-methoxybenzoates undergo asymmetric dihydroxylation, which is useful in the synthesis of polyols .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl methoxybenzoates have been studied both experimentally and computationally. Combustion calorimetry and thermogravimetry have been used to determine the enthalpies of combustion and vaporization . Computational methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, including the energies of frontier orbitals and chemical quantum parameters .
Scientific Research Applications
This compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It’s important to note that this compound is light sensitive and should be stored away from light and oxidizing agents .
“Methyl 4-iodo-2-methoxybenzoate” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It’s important to note that this compound is light sensitive and should be stored away from light and oxidizing agents .
Safety And Hazards
The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
methyl 4-iodo-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNOTXROWOGSGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626999 | |
Record name | Methyl 4-iodo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-iodo-2-methoxybenzoate | |
CAS RN |
148490-97-5 | |
Record name | Methyl 4-iodo-2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148490-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-iodo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-iodo-2-methoxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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